5-Chloro-3-ethyl-1-methyl-1h-pyrazole-4-carbaldehyde

Description

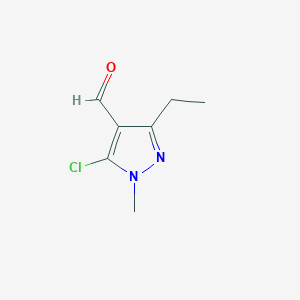

5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde is a substituted pyrazole derivative with the molecular formula C₇H₉ClN₂O. Its structure features a pyrazole ring substituted at positions 1 (methyl), 3 (ethyl), and 5 (chloro), with a formyl (-CHO) group at position 2. This compound is primarily utilized as a synthetic intermediate in the preparation of pharmaceuticals, agrochemicals, and biologically active pyrazole derivatives .

Properties

IUPAC Name |

5-chloro-3-ethyl-1-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-3-6-5(4-11)7(8)10(2)9-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCGECGIPOLQDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1C=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373928 | |

| Record name | 5-chloro-3-ethyl-1-methyl-1h-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128564-56-7 | |

| Record name | 5-chloro-3-ethyl-1-methyl-1h-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 128564-56-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The process begins with 5-chloro-3-ethyl-1-methyl-1H-pyrazole, synthesized via cyclocondensation of ethyl acetoacetate with methylhydrazine, followed by chlorination using phosphorus oxychloride (POCl₃). The formylation step involves:

-

Activation of DMF : POCl₃ reacts with dimethylformamide (DMF) to generate the chloroiminium ion, a potent electrophile.

-

Electrophilic Attack : The chloroiminium ion targets the electron-rich 4-position of the pyrazole ring, forming an intermediate iminium complex.

-

Hydrolysis : Aqueous workup liberates the aldehyde group, yielding 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde.

Optimized Parameters :

Table 1: Vilsmeier-Haack Formylation Conditions

| Parameter | Value Range | Impact on Yield |

|---|---|---|

| POCl₃:DMF Ratio | 1:1.2–1.5 | Maximizes electrophile generation |

| Reaction Time | 4–6 hours | Prevents over-chlorination |

| Quenching Method | Ice-cold NaHCO₃ | Ensures aldehyde stability |

Oxidation of 4-Hydroxymethyl Precursors

Alternative routes involve oxidizing 4-hydroxymethyl derivatives to the corresponding aldehyde. This method avoids harsh chlorination but requires precise control to prevent over-oxidation to carboxylic acids.

Synthesis of 4-Hydroxymethyl Intermediate

The hydroxymethyl precursor is synthesized via:

Oxidation Techniques

Common oxidizing agents include:

Table 2: Oxidation Agent Performance

| Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| MnO₂ | CH₂Cl₂ | 25 | 65–70 |

| PCC | CH₃CN | 40 | 55–60 |

| TEMPO/NaOCl | H₂O/CH₂Cl₂ | 0 | 70–75 |

Cyclocondensation Approaches

Direct synthesis of the aldehyde-functionalized pyrazole via one-pot cyclocondensation is an emerging strategy.

Hydrazine-Ketone Cyclization

Ethyl 2-chloroacetoacetate reacts with methyl ethyl hydrazinecarboxylate in acidic media to form the pyrazole ring, with simultaneous introduction of the aldehyde group. Key steps include:

-

Cyclization : HCl-catalyzed formation of the pyrazole core.

-

In Situ Oxidation : H₂O₂-mediated conversion of a hydroxymethyl intermediate to the aldehyde.

Advantages :

Industrial-Scale Production

Scaling laboratory methods necessitates addressing exothermicity and byproduct formation.

Continuous Flow Reactors

Purification Protocols

-

Crystallization : Ethanol/water mixtures (3:1 v/v) achieve >98% purity.

-

Chromatography : Reserved for high-value pharmaceutical intermediates.

Comparative Analysis of Methods

Table 3: Method Efficacy and Limitations

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Vilsmeier-Haack | 75–85 | 95–98 | High | Moderate (POCl₃ waste) |

| Oxidation | 60–75 | 90–95 | Moderate | Low |

| Cyclocondensation | 70–78 | 85–90 | High | Low |

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products:

Oxidation: 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid.

Reduction: 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Agricultural Chemistry

Key Role in Agrochemicals

This compound serves as an important intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides. Its derivatives are developed to enhance crop protection and yield, making them crucial in modern agricultural practices. For example, it plays a role in the formulation of pesticides that are effective against a wide range of pests while being environmentally safe .

Pharmaceutical Development

Drug Discovery and Development

In the pharmaceutical industry, this compound is utilized in the creation of new drugs targeting specific biological pathways. Research indicates that pyrazole derivatives exhibit potential antimicrobial, anti-inflammatory, and anticancer properties. For instance, studies have shown that this compound can inhibit key enzymes involved in inflammatory pathways, suggesting its utility as an anti-inflammatory agent .

| Activity | IC50 (μM) | Reference Standard |

|---|---|---|

| 5-Chloro-3-ethyl-Pyrazole | 0.01 | Celecoxib (0.54) |

| Other Pyrazole Derivatives | Varies | Diclofenac (54.65) |

Material Science

Specialty Materials and Coatings

The compound is also involved in the formulation of specialty materials such as polymers and coatings. These materials benefit from improved durability and resistance to environmental factors, making them suitable for various industrial applications .

Analytical Chemistry

Reagent for Detection

In analytical chemistry, this compound acts as a reagent aiding in the detection and quantification of other substances. This application is critical for quality control across multiple industries .

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a valuable building block in organic synthesis, enabling researchers to create complex molecules efficiently. Its unique structure allows for the generation of diverse pyrazole derivatives with varying biological activities .

Synthesis and Biological Evaluation

A study synthesized several pyrazole derivatives, including this compound, and evaluated their biological activities against cancer cell lines. The results indicated significant antiproliferative effects on breast and liver cancer cells, highlighting its potential as a therapeutic agent.

Molecular Docking Studies

Molecular modeling studies demonstrated that this compound effectively binds to target proteins involved in cancer progression. Such findings support its potential use in drug discovery aimed at treating various cancers.

Comparative Studies

Comparative studies with similar compounds revealed that the unique substitution pattern of 5-Chloro-3-ethyl enhances its biological activity compared to other pyrazoles. This characteristic makes it particularly valuable in medicinal chemistry .

Mechanism of Action

The mechanism of action of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This compound can also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among pyrazole-4-carbaldehyde derivatives include substitutions at positions 1, 3, and 5, which influence electronic, steric, and solubility properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Aryl substitutions enhance lipophilicity and biological target binding . Position 3: Ethyl (Et) vs. trifluoromethyl (CF₃) groups alter electronic properties. CF₃ increases electrophilicity at the aldehyde group, favoring nucleophilic additions . Position 5: Chlorine (Cl) is conserved in most analogs, likely stabilizing the pyrazole ring and enhancing halogen bonding in biological systems .

- Physical Properties: Melting points (m.p.) vary significantly; for example, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde forms pale-yellow plates (m.p. 140–141°C) , whereas phenoxy-substituted analogs exhibit higher melting points due to increased molecular rigidity .

Reactivity Trends:

Biological Activity

5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 186.63 g/mol. It features a pyrazole ring with a chloro substituent at the 5-position and an ethyl group at the 3-position, contributing to its unique reactivity and biological properties.

Synthesis of this compound

The synthesis typically involves nucleophilic substitution reactions, where the aldehyde group can be oxidized to form carboxylic acids or react with amines to form amides. The synthetic pathway is crucial for obtaining high yields and purity of the compound, which can then be utilized as a precursor for various pyrazole derivatives.

Antiviral Activity

Research indicates that derivatives of this compound exhibit antiviral properties. Specifically, compounds synthesized from this precursor have shown activity against the Tobacco Mosaic Virus (TMV), suggesting potential applications in agricultural biotechnology .

Antitumor Effects

Several studies have highlighted the antitumor potential of pyrazole derivatives derived from this compound. For example, certain derivatives have demonstrated inhibitory effects on cancer cell proliferation in vitro, indicating that modifications to the pyrazole structure can enhance anticancer activity .

Analgesic and Anti-inflammatory Properties

This compound derivatives have been evaluated for their analgesic and anti-inflammatory properties. Studies using the tail-flick assay and carrageenan-induced paw edema models have shown promising results, suggesting that these compounds may serve as effective pain relievers and anti-inflammatory agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. The presence of specific substituents, such as chlorine or ethyl groups, significantly influences the pharmacological profile of these compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Chloro-3-methyl-1-phenylylpyrazole | Contains a phenyl group | Moderate antitumor activity |

| 5-Bromo-3-methyl-1-phenylylpyrazole | Bromine substituent | Enhanced reactivity |

| 4-Amino-3-methylpyrazole | Amino group at position 4 | Increased solubility and potential for biological activity |

Case Studies

- Antiviral Activity Against TMV : A study synthesized several derivatives from this compound, demonstrating significant antiviral activity against TMV by targeting viral proteins.

- Anticancer Potential : In vitro studies showed that certain derivatives inhibited the growth of various cancer cell lines, including lung and colorectal cancers, indicating their potential as anticancer agents .

- Pain and Inflammation Models : Derivatives were tested in animal models for pain relief and inflammation reduction, showing efficacy comparable to standard analgesics.

Q & A

Q. What are the standard synthetic routes for 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde?

The compound is commonly synthesized via the Vilsmeier-Haack reaction , where 3-ethyl-5-chloro-1-methyl-1H-pyrazol-5(4H)-one reacts with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the formyl group at the 4-position . Key steps include:

- Formation of the Vilsmeier reagent (DMF + POCl₃).

- Electrophilic substitution at the pyrazole ring under controlled temperatures (0–5°C).

- Neutralization and purification via recrystallization (e.g., ethanol/water mixtures). Typical yields range from 60–75% depending on reaction optimization .

Q. What safety precautions are critical when handling this compound?

Safety protocols include:

- Personal protective equipment (PPE): Nitrile gloves, goggles, and lab coats to avoid skin/eye contact (irritant risk: R36/37/38) .

- Ventilation: Use fume hoods to prevent inhalation of vapors/dust.

- Storage: Keep in a dry, cool environment away from oxidizers and ignition sources .

- First aid: Immediate rinsing with water for eye/skin contact (S26, S37/39) .

Q. How is the purity and identity of the compound validated?

Standard analytical methods include:

- Melting point determination: Reported mp 78–79°C for structurally similar derivatives .

- Spectroscopy: FT-IR (aldehyde C=O stretch ~1700 cm⁻¹), ¹H NMR (aldehyde proton δ ~9.8–10.2 ppm) .

- Chromatography: HPLC or TLC with UV detection for purity assessment .

Advanced Research Questions

Q. How does the crystal structure of pyrazole-carbaldehyde derivatives inform reactivity?

X-ray crystallography reveals planarity of the aldehyde group with the pyrazole ring, creating a conjugated system that enhances electrophilic reactivity. For example, in 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the aldehyde and pyrazole rings form a dihedral angle of 72.8°, stabilizing intermolecular C–H···O interactions . This structural insight guides derivatization strategies (e.g., Knoevenagel condensations) to exploit the electron-deficient aldehyde .

Q. What strategies resolve contradictions in reported biological activity data for derivatives?

Discrepancies in bioactivity (e.g., anticonvulsant efficacy) arise from:

- Substituent effects: Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity but may reduce solubility.

- Assay variability: Standardize protocols (e.g., maximal electroshock vs. subcutaneous pentylenetetrazol models) .

- Metabolic stability: Evaluate derivatives using microsomal assays to identify hydrolytically labile groups (e.g., ester vs. amide linkages) .

Q. How can computational modeling optimize derivative synthesis?

- DFT calculations: Predict regioselectivity in nucleophilic substitutions (e.g., phenoxy group introduction at the 5-position) .

- Docking studies: Screen derivatives against target proteins (e.g., carbonic anhydrase IX) to prioritize synthesis .

- QSAR models: Correlate logP values with bioavailability for lead optimization .

Q. What advanced characterization techniques elucidate reaction mechanisms?

- In situ NMR: Monitor Vilsmeier-Haack reaction intermediates in real time .

- X-ray photoelectron spectroscopy (XPS): Confirm electronic effects of substituents on the pyrazole ring .

- Mass spectrometry (HRMS): Detect transient intermediates in multi-step syntheses .

Methodological Challenges and Solutions

Q. Why do some synthetic routes yield low regioselectivity, and how is this addressed?

Competing electrophilic attack at pyrazole positions 4 vs. 5 can occur due to:

- Steric hindrance: Bulky substituents (e.g., phenyl groups) favor formylation at the less hindered position .

- Solvent polarity: Polar aprotic solvents (e.g., DMF) stabilize transition states for regioselective formylation . Solution: Optimize solvent, temperature, and catalyst (e.g., Lewis acids) to direct reactivity .

Q. How are stability issues managed during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.